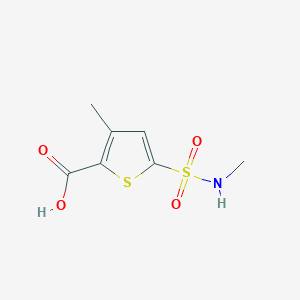
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol can be achieved through multiple synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate alkylating agent under controlled conditions . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Análisis De Reacciones Químicas
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the enzyme’s function, leading to various biochemical effects.
Comparación Con Compuestos Similares
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol can be compared with other triazole-containing compounds such as:
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
1,2,4-Triazole: A core structure in many pharmaceuticals, including antifungal and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H12N4O |
|---|---|
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
3-(3-amino-1,2,4-triazol-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-5(3-11)2-10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3,(H2,7,9) |
Clave InChI |
VMDZJJOHNNWEQW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=NC(=N1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)

![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)


![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)


![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)

![5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B13155248.png)



